molecular formula C16H15FN4S B12140707 3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12140707
M. Wt: 314.4 g/mol
InChI Key: HTCWVQCIHRGIJZ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzonitrile with thioanisole in the presence of a base to form the intermediate 2-fluorophenyl thioether. This intermediate is then subjected to cyclization with hydrazine hydrate and a suitable catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine: Unique due to its specific substituents and potential biological activities.

    N-(2-Fluorophenyl)-3-(4-methylphenyl)acrylamide: Similar in structure but with different functional groups and applications.

    3-(4-Methylphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide: Contains a trifluoromethyl group, leading to different chemical properties and uses.

Uniqueness

The uniqueness of this compound lies in its combination of fluorophenyl and methylphenylmethylthio groups, which contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C16H15FN4S

Molecular Weight

314.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15FN4S/c1-11-6-2-3-7-12(11)10-22-16-20-19-15(21(16)18)13-8-4-5-9-14(13)17/h2-9H,10,18H2,1H3

InChI Key

HTCWVQCIHRGIJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CC=C3F

Origin of Product

United States

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